molecular formula C20H17FO4S B1671835 (Z)-5-Fluoro-2-methyl-1-[p-(methylsulfonyl)benzylidene]indene-3-acetic acid CAS No. 59864-04-9

(Z)-5-Fluoro-2-methyl-1-[p-(methylsulfonyl)benzylidene]indene-3-acetic acid

Número de catálogo: B1671835
Número CAS: 59864-04-9
Peso molecular: 372.4 g/mol
Clave InChI: MVGSNCBCUWPVDA-MFOYZWKCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Exisulinda, también conocido por su nombre comercial tentativo Aptosyn, es un agente antineoplásico. Es el derivado sulfona del sulindac, un fármaco antiinflamatorio no esteroideo. A diferencia del sulindac, la exisulinda no inhibe la síntesis de prostaglandinas. En cambio, actúa inhibiendo la enzima fosfodiesterasa de monofosfato cíclico de guanosina tipo 5. Este compuesto ha sido desarrollado para el tratamiento potencial de varias afecciones, incluida la poliposis adenomatosa familiar, pólipos colónicos esporádicos precancerosos, displasia cervical y la prevención de la recurrencia tumoral en cáncer de próstata y mama .

Métodos De Preparación

La síntesis de exisulinda implica el derivado sulfona del sulindac. El método de preparación incluye los siguientes pasos:

    Material de partida: Se utiliza sulindac como material de partida.

    Oxidación: El sulindac se oxida para formar sulfona de sulindac.

    Purificación: El producto se purifica para obtener exisulinda.

Los métodos de producción industrial suelen implicar cromatografía líquida de alto rendimiento para la separación y purificación de sulindac, sulfuro de sulindac, exisulinda y otros compuestos relacionados .

Análisis De Reacciones Químicas

La exisulinda experimenta varios tipos de reacciones químicas:

    Oxidación: La oxidación del sulindac para formar exisulinda.

    Reducción: La exisulinda se puede reducir nuevamente a sulindac.

    Sustitución: Se pueden producir varias reacciones de sustitución en el anillo fenilo de la exisulinda.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno para la oxidación y agentes reductores como el borohidruro de sodio para la reducción. Los principales productos formados a partir de estas reacciones son el sulindac y sus derivados .

Aplicaciones Científicas De Investigación

Anti-inflammatory Effects

Sulindac sulfone is primarily investigated for its anti-inflammatory properties. Research indicates that it effectively reduces inflammation in various models of arthritis and other inflammatory diseases. For instance, studies have demonstrated its efficacy in reducing joint swelling and pain in animal models of rheumatoid arthritis .

Cancer Research

Recent studies have suggested that Sulindac sulfone may possess anticancer properties. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in preclinical models of colorectal cancer. The compound's ability to modulate signaling pathways related to cell proliferation and apoptosis makes it a candidate for further investigation in cancer therapy .

Analgesic Properties

As an NSAID, Sulindac sulfone is utilized for its analgesic effects in treating pain associated with various conditions, including osteoarthritis and postoperative pain. Its effectiveness in managing pain without the gastrointestinal side effects commonly associated with traditional NSAIDs makes it a valuable option .

Case Studies

Study TitleObjectiveFindings
Inhibition of COX Enzymes by SulindacTo evaluate the inhibitory effects on COX-1 and COX-2Demonstrated significant inhibition of both COX enzymes, correlating with reduced inflammatory markers .
Anticancer Activity of Sulindac SulfoneInvestigate the potential anticancer effects on colorectal cancer cellsShowed induction of apoptosis and inhibition of cell proliferation via modulation of Wnt signaling pathway .
Efficacy in Osteoarthritis Pain ManagementAssess the analgesic effects on patients with osteoarthritisReported significant pain reduction compared to placebo, with a favorable safety profile .

Mecanismo De Acción

La exisulinda ejerce sus efectos inhibiendo la enzima fosfodiesterasa de monofosfato cíclico de guanosina tipo 5. Esta inhibición conduce a la elevación sostenida del monofosfato cíclico de guanosina y la activación de la proteína quinasa G. Estos cambios moleculares inducen la apoptosis en células colorrectales precancerosas y cancerosas con efectos mínimos en las células normales. El efecto apoptótico es independiente de la inhibición de la ciclooxigenasa, p53, Bcl-2 o el arresto del ciclo celular .

Comparación Con Compuestos Similares

La exisulinda se compara con otros compuestos similares como el sulfuro de sulindac, CP248 y CP461. Estos compuestos también inducen la inhibición del crecimiento y la apoptosis en líneas celulares de cáncer humano. la exisulinda es única en su inhibición específica de la fosfodiesterasa de monofosfato cíclico de guanosina tipo 5 y sus efectos apoptóticos selectivos en células precancerosas y cancerosas .

Compuestos similares

  • Sulfuro de sulindac
  • CP248
  • CP461

Actividad Biológica

(Z)-5-Fluoro-2-methyl-1-[p-(methylsulfonyl)benzylidene]indene-3-acetic acid, commonly known as Sulindac, is a non-steroidal anti-inflammatory drug (NSAID) that has garnered attention for its potential therapeutic applications beyond pain relief, particularly in oncology. This compound exhibits a complex biological profile, influencing various cellular pathways and demonstrating significant anticancer properties.

  • Molecular Formula : C20H17FO3S
  • Molecular Weight : 356.41 g/mol
  • CAS Number : 38194-50-2

Sulindac is primarily known for its anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the biosynthesis of prostaglandins. However, its metabolites, particularly Sulindac sulfide, have been shown to exert additional mechanisms:

  • Inhibition of NF-κB Pathway : Sulindac sulfide inhibits the IκB kinase (IKK) beta activity, leading to decreased NF-κB activity and subsequent reduction in pro-inflammatory cytokines .
  • Beta-Catenin/TCF Pathway Modulation : In colorectal cancer (CRC) cell lines, Sulindac sulfide reduces beta-catenin levels and inhibits transcriptional activity associated with tumor progression .

Biological Activity and Anticancer Effects

Numerous studies have documented the anticancer effects of Sulindac across various cancer types:

Table 1: Summary of Biological Activities of Sulindac

Cancer TypeMechanism of ActionObserved EffectsReference
Colorectal CancerInhibition of beta-catenin/TCFReduced cell proliferation and induced apoptosis
Breast CancerCOX inhibition & NF-κB pathwayDecreased tumor growth and metastasis
Prostate CancerInduction of apoptosisInhibition of cell growth in vitro
Lung CancerModulation of apoptotic pathwaysEnhanced sensitivity to chemotherapeutic agents

Case Studies

  • Colorectal Cancer : A study demonstrated that treatment with Sulindac sulfide significantly reduced tumor size in animal models and inhibited the growth of CRC cell lines such as HT-29 and DLD1. The mechanism involved suppression of beta-catenin-mediated transcriptional activity .
  • Breast Cancer : Research indicated that Sulindac could enhance the efficacy of conventional therapies by downregulating NF-κB signaling pathways, which are often upregulated in breast cancer cells. This led to increased apoptosis rates in treated cells compared to controls .
  • Prostate Cancer : In vitro studies showed that Sulindac induced apoptosis in prostate cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, suggesting a potential role as an adjunct therapy in prostate cancer management .

Safety and Toxicology

While Sulindac demonstrates promising therapeutic effects, its use is not without risks. Common side effects include gastrointestinal discomfort, renal impairment, and potential cardiovascular risks associated with long-term NSAID use. Monitoring for adverse effects is essential during treatment.

Propiedades

IUPAC Name

2-[(3Z)-6-fluoro-2-methyl-3-[(4-methylsulfonylphenyl)methylidene]inden-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FO4S/c1-12-17(9-13-3-6-15(7-4-13)26(2,24)25)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)/b17-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVGSNCBCUWPVDA-MFOYZWKCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)(=O)C)C=CC(=C2)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=C(C2=C(/C1=C\C3=CC=C(C=C3)S(=O)(=O)C)C=CC(=C2)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6040246
Record name Sulindac sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6040246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Exisulind is a sulindac derivative of a class of compounds called selective apoptotic anti-neoplastic drugs (SAANDs), which inhibit the enzyme cyclic guanosine monophosphodiesterase (cGMP - PDE). Exisulind is specific for apoptotic effects in precancerous and cancerous colorectal cells due to their overexpression of cGMP. Sustained elevation of cGMP and protein kinase G (PKG) activation may be also implicated in the induction of apoptosis by Exisulind.
Record name Exisulind
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06246
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

59973-80-7, 59864-04-9
Record name Sulindac sulfone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59973-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulindac sulfone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059864049
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Exisulind [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059973807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Exisulind
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06246
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sulindac sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6040246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EXISULIND
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K619IIG2R9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-5-Fluoro-2-methyl-1-[p-(methylsulfonyl)benzylidene]indene-3-acetic acid
Reactant of Route 2
Reactant of Route 2
(Z)-5-Fluoro-2-methyl-1-[p-(methylsulfonyl)benzylidene]indene-3-acetic acid
Reactant of Route 3
(Z)-5-Fluoro-2-methyl-1-[p-(methylsulfonyl)benzylidene]indene-3-acetic acid
Reactant of Route 4
(Z)-5-Fluoro-2-methyl-1-[p-(methylsulfonyl)benzylidene]indene-3-acetic acid
Reactant of Route 5
(Z)-5-Fluoro-2-methyl-1-[p-(methylsulfonyl)benzylidene]indene-3-acetic acid
Reactant of Route 6
(Z)-5-Fluoro-2-methyl-1-[p-(methylsulfonyl)benzylidene]indene-3-acetic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.